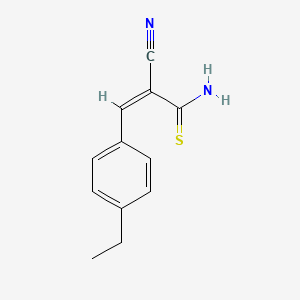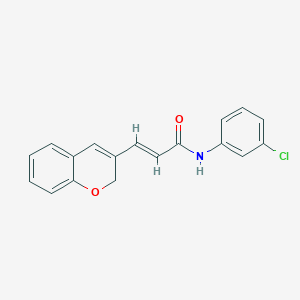
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is a chemical entity that has not been directly studied in the provided papers. However, the papers do discuss closely related compounds which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, paper examines a structurally similar compound, (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, and provides detailed information on its molecular conformation, vibrational spectra, and electronic properties. Paper discusses a series of N-arylamides with a chlorobenzoyl moiety and their molecular conformations and hydrogen bonding patterns. These studies can be used as a reference to infer some of the characteristics that might be exhibited by (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide.
Synthesis Analysis
While the synthesis of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide is not explicitly detailed in the provided papers, the synthesis of related compounds can offer valuable insights. Paper describes the synthesis and structural characterization of six N-arylamides, which could suggest potential synthetic routes for the target compound. The synthesis typically involves the formation of an amide bond between an acid chloride and an amine, which could be a plausible method for synthesizing the compound of interest.
Molecular Structure Analysis
The molecular structure of compounds closely related to (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide has been analyzed using density functional theory (DFT) in paper . The study provides information on the optimized molecular structure, vibrational wavenumbers, and vibrational assignments. The HOMO and LUMO analysis, which are indicative of charge transfer within the molecule, and the first hyperpolarizability, which is related to nonlinear optical properties, are also discussed. These analyses can be extrapolated to predict the molecular structure and electronic properties of the compound .
Chemical Reactions Analysis
The provided papers do not directly address the chemical reactions of (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide. However, the structural and electronic properties discussed in paper can provide a foundation for hypothesizing its reactivity. For example, the presence of an amide bond and a chlorophenyl group could suggest susceptibility to nucleophilic attack or participation in hydrogen bonding interactions, as seen in the compounds studied in paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest can be inferred from the related compounds discussed in the papers. Paper provides insights into the stability of the molecule, which arises from hyperconjugative interactions and charge delocalization. The significant first hyperpolarizability indicates that the compound may have promising nonlinear optical properties. The molecular electrostatic potential (MEP) analysis could also suggest areas of the molecule that are prone to electrophilic or nucleophilic attack. The hydrogen bonding patterns observed in the compounds from paper could imply similar properties for (2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide, affecting its solubility and crystallization behavior.
Eigenschaften
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-15-5-3-6-16(11-15)20-18(21)9-8-13-10-14-4-1-2-7-17(14)22-12-13/h1-11H,12H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRLINDGTJFGIE-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chlorophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3019702.png)
![5-[(4-Fluorobenzyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B3019705.png)
![3-(4-chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B3019706.png)
![1-(1-Benzothiophen-3-yl)-2-[(5-fluoropyrimidin-2-yl)amino]ethanol](/img/structure/B3019707.png)
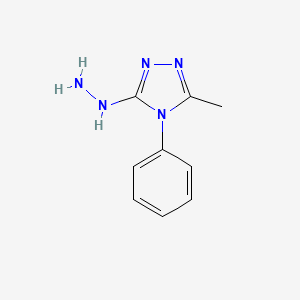
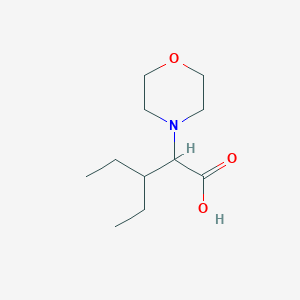
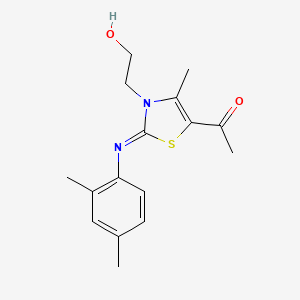
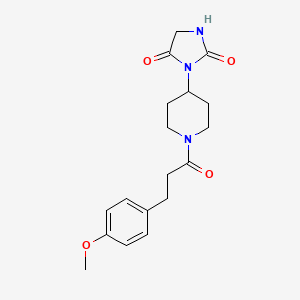
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
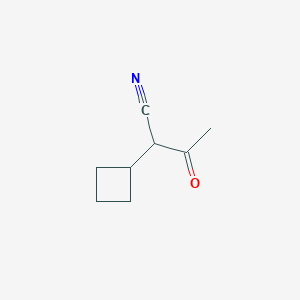
![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methyl-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3019723.png)
